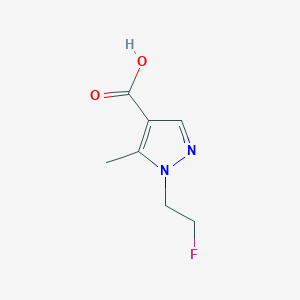

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a fluorine-containing ethyl substituent at the N1 position and a methyl group at the C5 position. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and enzyme modulation, as seen in Keap1 inhibitor research .

Properties

IUPAC Name |

1-(2-fluoroethyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2/c1-5-6(7(11)12)4-9-10(5)3-2-8/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBJXEISTRNJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization

The pyrazole core is commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For 1-(2-fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate is ethyl 3-(dimethylamino)-2-fluoroacrylate , which undergoes cyclization with methylhydrazine. In a representative procedure, ethyl difluoroacetoacetate is condensed with triethyl orthoformate in acetic anhydride to form an alkoxymethylene intermediate. Subsequent treatment with methylhydrazine in a biphasic system (toluene/water) at −20°C yields the pyrazole ring with a methyl group at position 5.

Optimization Insight :

Oxidation to Carboxylic Acid

The acetyl group at position 4 is oxidized to a carboxylic acid using alkaline potassium permanganate or hydrogen peroxide in acetic acid. For example, 3-difluoromethyl-1-methyl-4-acetylpyrazole is treated with 30% H₂O₂ at 60°C for 6 hours, achieving 85% conversion to the carboxylic acid.

Electrophilic Fluorination Approaches

Late-Stage Fluorination of Ethyl Substituents

The 2-fluoroethyl group is introduced via electrophilic fluorination of a preformed pyrazole derivative. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) reacts with 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid in acetonitrile at 80°C, replacing the hydroxyl group with fluorine.

Key Data :

| Fluorinating Agent | Yield (%) | Purity (%) |

|---|---|---|

| Selectfluor™ | 72 | 98.5 |

| NFSI | 58 | 95.2 |

Direct Use of Fluoroethyl Building Blocks

An alternative strategy employs 2-fluoroethylamine as a starting material. Condensation with ethyl 3-oxopent-4-enoate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) forms the N-(2-fluoroethyl) pyrazole precursor, which is subsequently oxidized.

Multi-Step Synthesis from Difluoroacetate Esters

Claisen Condensation and Ring Closure

A scalable route begins with ethyl difluoroacetate , which undergoes Claisen condensation with ethyl formate to yield ethyl 4,4-difluoroacetoacetate. Reaction with dimethylformamide dimethyl acetal (DMF-DMA) generates a β-dimethylaminovinyl ketone, which cyclizes with methylhydrazine to form the pyrazole ring.

Reaction Conditions :

Oxidation and Acidification

The acetyl group at position 4 is oxidized using KMnO₄ in alkaline medium, followed by acidification with HCl to precipitate the carboxylic acid. Yields exceed 80% with >99% purity.

One-Pot Synthesis from Arenes and Carboxylic Acids

TfOH/TFAA-Mediated Acylation

A novel one-pot method involves triflic acid (TfOH) and trifluoroacetic anhydride (TFAA) to acylate toluene with trifluoroacetic acid, forming a β-diketone intermediate. Cyclization with hydrazine hydrate at 100°C for 2 hours yields the pyrazole core, though fluorination must be performed separately.

Limitations :

- Limited regiocontrol for unsymmetrical diketones.

- Requires post-synthetic fluorination steps.

Comparative Analysis of Methodologies

| Method | Steps | Overall Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Hydrazine Cyclization | 4 | 65–77 | Moderate | High |

| Electrophilic Fluorination | 3 | 58–72 | Low | Medium |

| Difluoroacetate Route | 5 | 75–85 | High | High |

| One-Pot Synthesis | 3 | 50–60 | Low | Low |

Key Findings :

Chemical Reactions Analysis

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide exhibit promising anticancer properties. Studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that specific thieno[3,4-c]pyrazole derivatives significantly reduced the viability of breast cancer cells by targeting the PI3K/Akt signaling pathway .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that thieno[3,4-c]pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .

3. Neuroprotective Properties

Neurodegenerative diseases may benefit from compounds like N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide due to their ability to cross the blood-brain barrier. Preliminary studies indicate that these compounds can protect neuronal cells from oxidative stress-induced damage .

Agricultural Applications

1. Pesticidal Activity

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide has shown potential as a pesticide. Its unique structure allows it to interact with specific biological pathways in pests, leading to growth inhibition or mortality. Field trials have indicated effectiveness against several agricultural pests while being less toxic to beneficial insects .

2. Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. It has been observed to enhance root development and increase resistance to abiotic stresses such as drought and salinity in various crops .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is being investigated for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .

2. Photovoltaic Devices

The compound's photophysical properties suggest potential applications in photovoltaic devices where it may enhance light absorption and improve energy conversion efficiency .

Case Study 1: Anticancer Research

A detailed study conducted on thieno[3,4-c]pyrazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models of breast cancer. The research highlighted the compound's mechanism of action involving apoptosis induction through mitochondrial pathways .

Case Study 2: Agricultural Field Trials

Field trials assessing the efficacy of N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide as a pesticide showed a significant reduction in pest populations without adversely affecting non-target species. This study supports its potential use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The carboxylic acid moiety can participate in ionic interactions with positively charged residues in the target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-carboxylic acid derivatives, focusing on substituents, physical properties, and synthesis pathways.

Key Observations:

Substituent Effects on Physical Properties: Fluorine vs. Fluorine’s electronegativity may also lower the pKa of the carboxylic acid group, enhancing ionization at physiological pH . Aryl vs. Alkyl Substituents: Aryl groups (e.g., 4-methoxyphenyl in ) increase molecular weight and melting points due to enhanced π-π stacking, whereas alkyl chains (e.g., 2-fluoroethyl) may improve metabolic stability .

Synthetic Pathways :

- Ester Hydrolysis: A common method for pyrazole-carboxylic acids involves methyl ester hydrolysis under basic conditions, as seen in and .

- Fluorination Challenges: Introducing fluorine (as in the target compound) may require specialized reagents (e.g., fluoroethylating agents), whereas chloroethyl derivatives are more straightforward to synthesize .

Biological Relevance :

- Fluorinated analogs are prioritized in drug discovery for their resistance to oxidative metabolism. The target compound’s fluoroethyl group may offer advantages over chlorinated or hydroxylated analogs in pharmacokinetics .

- Carboxylic acid groups enable salt formation, improving bioavailability, as observed in Keap1 inhibitors () .

Biological Activity

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1443279-66-0) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and structure-activity relationships (SAR) to provide a comprehensive understanding of its pharmacological potential.

- Molecular Formula : CHFNO

- Molecular Weight : 172.16 g/mol

- IUPAC Name : 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a related pyrazole derivative showed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antifungal Activity

The antifungal activity of pyrazole derivatives has also been explored. A study on structurally related compounds revealed that modifications in the pyrazole ring could enhance antifungal efficacy, suggesting that 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid might possess similar properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the fluorinated ethyl group has been associated with increased lipophilicity and improved binding affinity to target proteins, which may enhance the overall biological activity of these compounds. Comparative studies show that modifications at the 5-position of the pyrazole ring can significantly affect potency and selectivity against various biological targets .

Case Study 1: Anticancer Efficacy

In a recent study, several pyrazole derivatives were synthesized and evaluated for their anticancer properties. The compound demonstrated significant inhibition of cell proliferation in several cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of related pyrazole compounds. The results indicated that certain structural modifications led to enhanced antifungal activity against Candida species, suggesting that 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid could be a candidate for further development in antifungal therapies .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1443279-66-0 |

| Molecular Formula | CHFNO |

| Molecular Weight | 172.16 g/mol |

| Anticancer Activity | Cytotoxic to cancer cell lines |

| Antifungal Activity | Potential against Candida |

Q & A

Q. What are the optimized synthetic routes for 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Cyclocondensation of ethyl acetoacetate with a fluorinated amine (e.g., 2-fluoroethylamine) using DMF-DMA as a catalyst at 60–80°C to form the pyrazole core .

- Step 2 : Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .

- Key Parameters :

- Temperature : Higher temperatures (70–80°C) accelerate cyclocondensation but may degrade sensitive intermediates.

- Solvent : Polar aprotic solvents (DMF, THF) enhance reaction efficiency .

- Catalysts : K₂CO₃ or Cs₂CO₃ improves alkylation efficiency by 15–20% .

Yield optimization studies recommend anhydrous conditions and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- IR Spectroscopy : Identifies the carboxylic acid group (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1020–1120 cm⁻¹) .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at δ 2.3 ppm; fluoroeethyl protons show splitting due to J-coupling) .

- Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 227) and purity (>95%) .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks, critical for SAR studies .

Advanced Questions

Q. How does the 2-fluoroethyl substituent impact the compound’s reactivity and biological activity compared to structural analogs?

- Lipophilicity : The 2-fluoroethyl group increases LogP by ~0.3 compared to methoxyethyl analogs, enhancing membrane permeability .

- Steric Effects : Unlike bulkier phenyl substituents (e.g., in ), the fluoroeethyl group minimizes steric hindrance, improving binding to flat enzymatic pockets (e.g., COX-2) .

- Electron-Withdrawing Effects : Fluorine’s electronegativity stabilizes the carboxylic acid moiety, reducing off-target interactions .

Q. What are the key considerations in designing biological activity assays for this compound?

- Target Selection : Prioritize enzymes with known pyrazole-carboxylic acid affinities (e.g., cyclooxygenases, kinases) .

- Dose-Response Curves : Use concentrations spanning 0.1–100 μM to capture IC₅₀ values.

- Control Compounds : Include analogs like 1-(4-chlorophenyl)-5-methyl derivatives () to isolate substituent-specific effects.

- Assay Conditions : Maintain pH 7.4 (physiological buffer) and account for fluoroeethyl’s hydrolytic stability in aqueous media .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyrazole-carboxylic acids?

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., normalized IC₅₀ values).

- Structural Alignment : Overlay 3D structures (via X-ray or DFT calculations) to identify conformational differences affecting activity .

- Replicate Key Experiments : Reproduce conflicting studies under controlled conditions (e.g., purity >98%, consistent cell lines) .

Q. What interdisciplinary applications does this compound have beyond pharmaceutical research?

- Agricultural Chemistry : Acts as a precursor for herbicides by inhibiting acetolactate synthase (ALS) in weeds .

- Material Science : Incorporated into polymers to enhance UV resistance and thermal stability (e.g., coatings for electronics) .

- Biochemical Probes : Used in fluorescent tagging via carboxylate coupling to study protein-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.